3alpha-Sulfooxy-5alpha-androstan-17-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H29O5S- |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/p-1/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
ZMITXKRGXGRMKS-HLUDHZFRSA-M |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)[O-] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 3alpha Sulfooxy 5alpha Androstan 17 One
Precursor Steroids and Sequential Transformations Leading to Androsterone (B159326)
The journey to androsterone begins with cholesterol, the fundamental precursor for all steroid hormones. nih.govulster.ac.uk The biosynthesis is a multi-step process occurring primarily in the adrenal glands and gonads, involving a series of enzymatic modifications. nih.gov
The main pathway proceeds as follows:
Cholesterol to Pregnenolone: The synthesis is initiated by the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the enzyme CYP11A1, also known as desmolase, and represents the rate-limiting step in steroidogenesis. nih.govyoutube.com
Pregnenolone to Dehydroepiandrosterone (B1670201) (DHEA): Pregnenolone is then converted to 17α-hydroxypregnenolone by the 17α-hydroxylase activity of the enzyme CYP17A1. The same enzyme, utilizing its 17,20 lyase activity, subsequently converts 17α-hydroxypregnenolone to DHEA. nih.gov
DHEA to Androstenedione: DHEA, a weak androgen, is then transformed into androstenedione. zrtlab.com This conversion is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B2). nih.gov
Androstenedione to Testosterone (B1683101): Androstenedione serves as a direct precursor to testosterone, a conversion catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (HSD17B3). nih.gov
Testosterone to Androsterone: Testosterone is then metabolized into androsterone. researchgate.net This process involves the reduction of the A-ring and the 17-keto group, primarily carried out by reductases in the liver.
This sequence highlights a cascade of transformations, where each steroid acts as a substrate for the next enzymatic reaction, ultimately leading to the formation of androsterone. ulster.ac.uk
Sulfation of Androsterone to 3alpha-Sulfooxy-5alpha-androstan-17-one
Sulfation is a crucial metabolic process that modifies the biological activity of steroids and increases their water solubility, facilitating their transport in the circulation and eventual excretion. nih.govyoutube.com Androsterone undergoes sulfation to form this compound, also known as androsterone sulfate (B86663). wikipedia.orgncats.io
Enzymatic Catalysis of Sulfation
The sulfation reaction involves the transfer of a sulfonate group (SO3-) from a universal donor molecule to the steroid. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov The essential co-substrate and sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). youtube.comportlandpress.comgenecards.org The enzyme facilitates the transfer of the sulfuryl group from PAPS to the hydroxyl group of the acceptor molecule, in this case, androsterone, resulting in the formation of a sulfate ester and adenosine (B11128) 3', 5'-diphosphate (PAP). nih.gov
Role of Steroid Sulfotransferases in this compound Formation
The primary enzyme responsible for the sulfation of androsterone is Sulfotransferase Family 2A Member 1, commonly known as SULT2A1. wikipedia.orggenecards.org This enzyme is highly expressed in the liver and adrenal glands and exhibits high activity towards various steroids, including DHEA and androsterone. genecards.orgfrontiersin.org Research has confirmed that SULT2A1 efficiently catalyzes the conversion of androsterone into androsterone sulfate. frontiersin.org The activity of SULT2A1 is a key determinant of the circulating levels of androsterone sulfate. frontiersin.org
Table 1: Key Enzyme in the Sulfation of Androsterone
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Sulfotransferase Family 2A Member 1 | SULT2A1 | Catalyzes the transfer of a sulfonate group from PAPS to the substrate. genecards.org | Androsterone | This compound (Androsterone sulfate) |
Desulfation Pathways and Regeneration of Androsterone from this compound
Desulfation is the reverse process of sulfation, wherein the sulfate group is removed from a steroid sulfate, regenerating the original, unconjugated steroid. nih.gov This process allows sulfated steroids, which are generally inactive and serve as a circulating reservoir, to be converted back into their biologically active forms in various tissues. nih.govoup.com this compound can be desulfated to regenerate androsterone. wikipedia.orgncats.io
Role of Steroid Sulfatases
The hydrolysis of the sulfate ester bond is catalyzed by the enzyme steroid sulfatase (STS), also known as arylsulfatase C. nih.govwikipedia.orgresearchgate.net STS is a microsomal enzyme found in the endoplasmic reticulum of cells in numerous tissues. wikipedia.orgresearchgate.net It acts on various steroid sulfates, including DHEA sulfate and estrone (B1671321) sulfate, and is the primary enzyme responsible for the desulfation of androsterone sulfate. nih.govoup.comnih.gov By cleaving the sulfate moiety, STS reconverts androsterone sulfate back into androsterone, thereby modulating the local availability of this androgen metabolite. wikipedia.org
Table 2: Enzymes of Androsterone Sulfation and Desulfation
| Process | Enzyme | Location | Reaction |
|---|---|---|---|
| Sulfation | Sulfotransferase 2A1 (SULT2A1) | Cytosol (primarily liver, adrenal glands) genecards.org | Androsterone + PAPS → Androsterone sulfate + PAP portlandpress.com |
| Desulfation | Steroid Sulfatase (STS) | Endoplasmic Reticulum wikipedia.org | Androsterone sulfate + H₂O → Androsterone + Sulfate youtube.com |
Interconversion of this compound and Other Androgen Metabolites
The metabolism of androgens is a dynamic network of interconversions rather than a simple linear pathway. This compound is part of this complex system, where it can be both a downstream product and a precursor reservoir.
The primary precursor for androsterone sulfate is androsterone, which itself is a metabolite of testosterone and androstenedione. researchgate.net However, the metabolic web extends further. Dehydroepiandrosterone sulfate (DHEAS), the most abundant circulating steroid in humans, can be hydrolyzed by STS to DHEA. nih.govtandfonline.com This DHEA can then be converted through several steps into other androgens, including androstenedione, testosterone, and subsequently androsterone, which is then available for sulfation. tandfonline.comnih.gov
Therefore, the pool of androsterone sulfate is metabolically linked to the large circulating reservoir of DHEAS. nih.govnih.gov The reversible nature of the sulfation/desulfation reactions for both DHEA/DHEAS and androsterone/androsterone sulfate allows for a tightly regulated balance of androgen precursors and metabolites. nih.gov The interconversion between the sulfated and non-sulfated forms, catalyzed by SULTs and STS, plays a critical role in controlling the levels of active androgens available to target tissues. portlandpress.com
Table 3: Summary of Key Metabolic Interconversions
| Starting Compound | Enzyme(s) | Product(s) | Metabolic Significance |
|---|---|---|---|
| DHEA Sulfate (DHEAS) | Steroid Sulfatase (STS) | DHEA | Reactivation of an inactive precursor. nih.gov |
| DHEA | 3β-HSD, 17β-HSD, 5α-reductase | Androstenedione, Testosterone, Androsterone | Generation of various androgens. nih.govnih.gov |
| Androsterone | SULT2A1 | Androsterone Sulfate | Inactivation and transport form of androsterone. wikipedia.orgfrontiersin.org |
| Androsterone Sulfate | Steroid Sulfatase (STS) | Androsterone | Regeneration of the androgen metabolite. wikipedia.org |
Contribution of this compound to the Androgen Metabolome
This compound is a quantitatively significant component of the human androgen metabolome, serving as one of the primary urinary metabolites of androgens. wikipedia.org Its presence and concentration in bodily fluids, such as serum and urine, reflect the metabolic flux through the 5α-reduction pathway of androgen catabolism. As the sulfated conjugate of androsterone, it represents a terminal, water-soluble product destined for elimination from the body. wikipedia.orgyoutube.com
Research into the factors influencing the levels of this metabolite has revealed significant inter-individual variability. oup.com A key contributor to this variation is genetic polymorphism in the SULT2A1 gene. nih.gov Studies have demonstrated a direct correlation between the copy number variation (CNV) of the SULT2A1 gene and the urinary excretion levels of androsterone sulfate. nih.gov Individuals with a higher number of SULT2A1 gene copies tend to excrete higher levels of androsterone sulfate, indicating a greater capacity for sulfation. nih.gov This genetic influence highlights a mechanism that can significantly shape an individual's androgen metabolome profile. While it was once postulated that androsterone sulfate could serve as a marker for systemic 5α-reductase activity, this has not been definitively confirmed. ncats.io
The table below summarizes the key enzymes involved in the formation of this compound and their functions.
| Enzyme | Abbreviation | Function in the Pathway |
| 5α-reductase | SRD5A | Converts Testosterone to 5α-dihydrotestosterone (DHT) and Androstenedione to 5α-androstanedione. wikipedia.org |
| 3α-hydroxysteroid dehydrogenase | 3α-HSD | Converts DHT to 5α-androstane-3α,17β-diol and 5α-androstanedione to Androsterone. wikipedia.orgnih.gov |
| 17β-hydroxysteroid dehydrogenase | 17β-HSD | Converts 5α-androstane-3α,17β-diol to Androsterone. wikipedia.orgnih.gov |
| Sulfotransferase Family 2A Member 1 | SULT2A1 | Catalyzes the sulfation of Androsterone to form this compound. wikipedia.orgnih.gov |
| Steroid Sulfatase | STS | Catalyzes the desulfation of this compound back to Androsterone. wikipedia.org |
The metabolic pathways leading to this compound are outlined below.
| Starting Compound | Intermediate 1 | Intermediate 2 | Final Product (Precursor) | Sulfated Product |
| Testosterone | 5α-dihydrotestosterone | 5α-androstane-3α,17β-diol | Androsterone | This compound |
| Androstenedione | 5α-androstanedione | - | Androsterone | This compound |
Role of 3alpha Sulfooxy 5alpha Androstan 17 One in Endocrine and Physiological Systems
3alpha-Sulfooxy-5alpha-androstan-17-one as a Circulating Steroid Reservoir
This compound is recognized as the most abundant 5-alpha-reduced androgen metabolite found in the serum. nih.govnih.gov Its high concentration in circulation underscores its function as a significant reservoir for androgens. This sulfated steroid is primarily, if not exclusively, of adrenal origin in hirsute women. nih.govnih.gov The sulfation of androsterone (B159326) to form this compound is catalyzed by the steroid sulfotransferase SULT2A1. wikipedia.org This process not only facilitates its transport in the bloodstream but also prolongs its half-life, allowing it to serve as a readily available pool of precursor molecules. The enzyme steroid sulfatase can hydrolyze this compound, converting it back to androsterone, which can then be further metabolized to more potent androgens. wikipedia.org
The concentration of this compound in the serum is notably higher than that of other androgen metabolites. For instance, its levels are approximately 10-fold greater than those of androsterone glucuronide and 100-fold greater than those of androstanediol glucuronide. nih.gov There is a strong correlation between the serum concentrations of this compound and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), another major adrenal androgen precursor. nih.gov This relationship highlights the interconnectedness of adrenal androgen production and the maintenance of this circulating steroid reservoir.
| Androgen Metabolite | Relative Serum Concentration |
|---|---|
| This compound | ~100x Androstanediol glucuronide |
| Androsterone glucuronide | ~10x Androstanediol glucuronide |
| Androstanediol glucuronide | Baseline |
Contributions to Endocrine Homeostasis
The large circulating pool of sulfated androgens, including this compound and DHEAS, acts as a buffer, providing a sustained source of precursors for the peripheral synthesis of active androgens and estrogens. nih.gov This peripheral conversion is crucial for maintaining tissue-specific hormonal balance, independent of direct glandular secretion of the final active hormones. This system allows for a fine-tuning of androgenic and estrogenic action at the cellular level.
Mechanisms of Action in Peripheral Tissues
The biological effects of this compound are primarily mediated through its conversion to active androgens, which then interact with steroid receptors and influence intracellular signaling pathways.
Direct interaction of the sulfated form, this compound, with the androgen receptor (AR) is not well-documented and is likely to be weak due to the presence of the sulfate group. The primary mechanism of action involves its desulfation to androsterone, which can then be converted to more potent androgens like testosterone (B1683101) and DHT. These androgens are the primary ligands for the AR. oup.com
Upon binding of an androgen like DHT, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. oup.com In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. oup.com
Beyond the classical genomic pathway involving direct gene regulation, androgens can also elicit rapid, non-genomic effects. nih.govfrontiersin.org These actions are initiated at the cell membrane and involve the activation of various intracellular signaling cascades. While specific studies on the non-genomic actions of this compound are scarce, the actions of its downstream metabolites, testosterone and DHT, have been studied more extensively.
Androgens have been shown to activate pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. frontiersin.orgamegroups.org These signaling cascades can influence a variety of cellular processes, including proliferation, survival, and differentiation. amegroups.org There is also evidence for androgen-mediated modulation of intracellular calcium levels and activation of G protein-coupled receptors (GPCRs). amegroups.org These non-genomic actions can also cross-talk with the genomic pathway, for example, by phosphorylating the AR and its co-regulators, thereby influencing its transcriptional activity. amegroups.org
| Signaling Pathway | Mediators | Cellular Effects |
|---|---|---|
| Genomic | Androgen Receptor (AR), Androgen Response Elements (AREs) | Gene transcription, Protein synthesis |
| Non-Genomic | MAPK/ERK, PI3K/Akt, GPCRs, Intracellular Calcium | Cell proliferation, Survival, Differentiation |
Comparative Physiology of this compound across Species
The synthesis and circulating levels of adrenal androgens, including the precursors to this compound, vary significantly across different animal species. While primates, including humans, have a prominent adrenal zona reticularis that produces large amounts of DHEA and DHEAS, this is not the case for many other mammals. nih.gov
In many domestic animals, such as rodents, rabbits, dogs, pigs, cattle, sheep, and horses, the circulating levels of DHEA are much lower than in primates. nih.gov The adrenal 17,20-lyase activity, which is crucial for DHEA synthesis, is significantly lower in dogs compared to primates. nih.gov In pigs, while the adrenal glands do produce DHEA, the primary site of DHEA sulfonation appears to be the testes and epididymis. nih.gov In ruminants, guinea pigs, and rabbits, DHEAS is either undetectable or present at very low levels. nih.gov
Studies in stallions have shown seasonal variations in the hair concentrations of dehydroepiandrosterone sulphate, with the highest levels observed in autumn. nih.gov In male Asian elephants, fecal androgen metabolite concentrations, including those of androstenedione, show seasonal increases that correlate with musth. mdpi.com In cows and sows, high concentrations of C19-steroids, which include androgen metabolites, are excreted in the feces during pregnancy, suggesting placental production. wtm.at These species-specific differences in adrenal androgen synthesis and metabolism highlight the diverse evolutionary strategies for regulating androgen balance.
Advanced Analytical Methodologies for 3alpha Sulfooxy 5alpha Androstan 17 One Research
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Quantification of 3alpha-Sulfooxy-5alpha-androstan-17-one
Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), has become the preferred method for the quantification of steroid hormones and their metabolites, including sulfated conjugates like this compound. nih.govnih.gov This preference is due to the high sensitivity, specificity, and capability for multiplex analysis that these techniques offer, overcoming many limitations of older methods like immunoassays. nih.govbioscientifica.comnih.gov
The direct analysis of intact steroid conjugates is a significant advantage of LC-MS, simplifying sample preparation by often eliminating the need for hydrolysis of the conjugate. bioscientifica.com For sulfated steroids, analysis is typically performed in negative electrospray ionization (ESI) mode, which readily generates a deprotonated molecule [M-H]⁻, allowing for straightforward mass determination. bioscientifica.comnih.gov In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of this precursor ion characteristically produces a hydrogen sulfate (B86663) (HSO₄⁻) fragment ion at a mass-to-charge ratio (m/z) of 97, which is a highly specific marker for the presence of a sulfate group. bioscientifica.comnih.gov Modern ultra-high-performance liquid chromatography (UHPLC) systems provide excellent chromatographic separation of steroid isomers, which is critical for accurate quantification. frontiersin.orgnih.gov
Sample Preparation and Extraction Techniques for Biological Matrices
The accurate quantification of this compound in biological matrices such as plasma, serum, and urine necessitates robust sample preparation to remove interfering substances like proteins and phospholipids. nih.govuni-giessen.denih.gov Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govsemanticscholar.orgsciex.com
Protein Precipitation (PPT): This is a simple and rapid method often involving the addition of a cold organic solvent like acetonitrile or methanol to the sample. While effective at removing the bulk of proteins, it may not adequately remove other interferences, potentially leading to matrix effects in the MS analysis. semanticscholar.orgsciex.com
Liquid-Liquid Extraction (LLE): LLE utilizes immiscible solvents to partition the analyte from the sample matrix. A typical LLE procedure for steroids might involve extraction with a solvent like methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane. nih.govsemanticscholar.org This technique can provide cleaner extracts than PPT.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. nih.govrsc.org It uses a solid sorbent packed into a cartridge to retain the analyte, which is then washed to remove interferences before being eluted with a specific solvent. Reversed-phase (e.g., C18) and mixed-mode cation exchanger cartridges are commonly used for steroid analysis. nih.govrsc.org
A multi-step approach, often combining these techniques, is frequently employed to achieve the necessary cleanliness for sensitive LC-MS/MS analysis. nih.govnih.gov For instance, a sample might first undergo protein precipitation, followed by SPE for further purification. rivm.nl
Derivatization Strategies for Enhanced Detection Sensitivity
While one of the advantages of LC-MS is that derivatization is not always required, it can be employed to improve the ionization efficiency and, consequently, the sensitivity of detection for certain steroids. nih.govsciex.com For steroids that exhibit poor ionization, converting them to a derivative with a permanently charged or easily ionizable group can significantly enhance the signal in the mass spectrometer. nih.gov
For challenging steroid analyses, derivatization with reagents like dansyl chloride has been used. uliege.be However, for sulfated steroids like this compound, direct analysis in negative ion mode is typically very efficient due to the inherent charge on the sulfate group, often making derivatization unnecessary. bioscientifica.comnih.gov Some comprehensive steroid profiling methods may use derivatization for other non-sulfated compounds in the same panel. nih.govresearchgate.net For example, a method might analyze sulfated steroids directly while derivatizing keto-steroids to improve their detection limits in the same run. nih.gov
Method Validation for Reproducibility and Accuracy
To ensure that an analytical method is reliable for its intended purpose, a thorough validation process is essential. uni-giessen.denih.gov Method validation for the quantification of this compound by LC-MS/MS involves assessing several key parameters according to regulatory guidelines.
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples. This is typically assessed by analyzing a series of calibration standards over a defined range. uni-giessen.de
Accuracy: The closeness of the measured value to the true value. It is often evaluated by analyzing quality control (QC) samples at different concentrations and calculating the percent accuracy. nih.govnih.gov
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at both intra-day and inter-day levels. nih.govnih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. uni-giessen.desciex.com
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the biological matrix. unito.it
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | > 0.99 | Assesses the proportional relationship between concentration and instrument response. uni-giessen.de |
| Accuracy | Within ±15% of nominal value (±20% at LOQ) | Measures the closeness of the determined value to the true value. nih.gov |
| Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | Evaluates the reproducibility of the measurement under the same conditions. mdpi.com |
| Recovery (%) | Consistent and reproducible | The efficiency of the extraction procedure in recovering the analyte from the matrix. unito.it |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Androstane (B1237026) Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for comprehensive steroid profiling. mdpi.comnih.gov It offers excellent separation efficiency and provides detailed structural information through electron ionization (EI) mass spectra, which can be compared against extensive libraries for compound identification. nih.govmdpi.com
However, the analysis of sulfated steroids such as this compound by GC-MS is not direct. nih.gov These compounds are non-volatile and thermally unstable, making them incompatible with GC analysis without chemical modification. nih.govmdpi.com Therefore, a two-step process is mandatory:
Deconjugation: The sulfate group must be cleaved to yield the free steroid. This is typically achieved through chemical hydrolysis, often by solvolysis in an acidified solvent like ethyl acetate. nih.govmdpi.com Enzymatic hydrolysis is also an option but may be less effective for some steroid sulfates. frontiersin.orgmdpi.com
Derivatization: The resulting free steroid must then be derivatized to increase its volatility and thermal stability. nih.gov A common procedure involves a dual derivatization: methoximation to protect the keto group at C-17, followed by silylation (e.g., using N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) to convert the hydroxyl group at C-3 into a trimethylsilyl (TMS) ether. mdpi.commdpi.com
While this multi-step sample preparation is more complex and time-consuming than for LC-MS, GC-MS remains an indispensable tool for untargeted steroid analysis and for confirming the identity of metabolites due to its high resolving power and the availability of standardized spectral libraries. nih.govmdpi.com
High-Resolution Mass Spectrometry and Metabolomics Profiling of Androstane Sulfates
High-resolution mass spectrometry (HRMS), often coupled with UHPLC, has revolutionized the field of steroid analysis, particularly in the context of metabolomics. sciex.comanu.edu.au Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy (typically within 5 ppm), which allows for the confident determination of the elemental composition of an unknown compound from its exact mass. nih.govresearchgate.net
This capability is central to untargeted and semi-targeted metabolomics workflows designed to profile the entire "steroidome," including a wide range of androstane sulfates. frontiersin.orgproquest.com In such studies, researchers can analyze biological samples and detect hundreds or thousands of metabolic features. frontiersin.org Putative sulfated metabolites can be identified by searching for characteristic neutral losses (e.g., loss of SO₃, 80 Da) or specific fragment ions (e.g., HSO₄⁻ at m/z 97) in HRMS/MS data. frontiersin.org
These advanced techniques enable researchers to:
Discover novel, previously uncharacterized sulfated metabolites of androgens. frontiersin.orgnih.gov
Identify new biomarkers for various physiological and pathological conditions. anu.edu.auproquest.com
Elucidate complex metabolic pathways of steroid hormones. bioscientifica.com
A typical workflow involves acquiring data in a data-dependent acquisition (DDA) mode, where the instrument automatically selects precursor ions for fragmentation, providing both accurate mass of the parent molecule and its fragmentation pattern. frontiersin.organu.edu.au This comprehensive data can then be processed using specialized software to identify and relatively quantify numerous sulfated steroids simultaneously. proquest.com
| Analytical Technique | Primary Application for this compound | Advantages | Disadvantages |
| LC-MS/MS | Targeted quantification in biological fluids. uni-giessen.denih.gov | High sensitivity and specificity; direct analysis of sulfate conjugate. nih.govbioscientifica.com | Matrix effects can suppress ionization. nih.gov |
| GC-MS | Confirmatory analysis and steroid profiling. mdpi.comnih.gov | Excellent chromatographic resolution; extensive spectral libraries. nih.gov | Requires chemical deconjugation and derivatization. nih.govmdpi.com |
| Immunoassays (RIA, ELISA) | Historical quantification; high-throughput screening. nih.govnih.gov | High throughput; relatively simple procedure. | Potential for significant cross-reactivity; lower specificity. nih.govnih.gov |
| UHPLC-HRMS | Untargeted metabolomics; discovery of novel metabolites. frontiersin.orgproquest.com | High mass accuracy for formula determination; global profiling. nih.govsciex.com | Complex data analysis; higher instrument cost. |
Future Research Directions and Unanswered Questions in 3alpha Sulfooxy 5alpha Androstan 17 One Science
Elucidation of Novel Metabolic Pathways and Associated Enzymes
The canonical pathway for the formation of 3alpha-Sulfooxy-5alpha-androstan-17-one involves the conversion of androgens like testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA) to androsterone (B159326), which is then sulfated by the sulfotransferase enzyme SULT2A1. The reverse reaction, desulfation, is catalyzed by steroid sulfatase (STS). However, this represents an oversimplified view, and significant gaps in our knowledge necessitate further investigation.
A primary unanswered question is the full extent of the metabolic network surrounding this compound. It is plausible that it is not a terminal metabolite but a substrate for further enzymatic transformations. Research on related androgens has identified novel hydroxylated metabolites, suggesting that this compound itself could be hydroxylated, creating a new class of sulfated metabolites with unknown functions. frontiersin.org Furthermore, recent studies have reported the unexpected conversion of 5α-steroids into metabolites with a 5β-configuration, a metabolic shift not previously well-documented, which warrants investigation in the context of androsterone sulfate (B86663) metabolism. ki.se
Future research must focus on identifying and characterizing the enzymes responsible for these potential novel pathways. While SULT2A1 is the primary enzyme for androsterone sulfation, the substrate promiscuity of other sulfotransferases suggests they may also play a role, particularly in specific tissues or disease states. frontiersin.org
Table 1: Key Enzymes in this compound Metabolism and Areas for Future Study
| Enzyme Family | Specific Enzyme | Known Function in Androgen Metabolism | Unanswered Questions & Future Research |
| Sulfotransferases (SULTs) | SULT2A1 | Catalyzes the sulfation of androsterone to form this compound. | Do other SULT isoforms contribute to its formation? What is the tissue-specific expression and regulation of these enzymes? |
| Steroid Sulfatase (STS) | STS | Catalyzes the hydrolysis (desulfation) of this compound back to androsterone. | How is STS activity regulated in different tissues to control the local pool of active androgens? |
| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD, 17β-HSD | Interconversion of upstream androgen precursors like dihydrotestosterone (B1667394) (DHT) and androstenedione. glowm.com | What is the flux through these pathways leading specifically to androsterone versus other metabolites? |
| Cytochrome P450 (CYP) Enzymes | Various | Potential for hydroxylation of the steroid nucleus. | Could this compound be a substrate for CYP-mediated hydroxylation, creating novel metabolites? |
Comprehensive Mapping of this compound Receptor Interactions
A central dogma of steroid endocrinology is that sulfation renders hormones inactive by preventing them from binding to their cognate nuclear receptors. nih.gov To date, there is no evidence that this compound directly binds to and activates the androgen receptor. nih.gov However, the lack of interaction with classic nuclear receptors does not preclude other biologically significant interactions.
Future research should explore the possibility of interactions with other cellular targets. For instance, related neurosteroids, including the sulfated form of DHEA (DHEAS), have been shown to modulate the activity of membrane-bound neurotransmitter receptors such as GABA and NMDA receptors. iiab.me It is crucial to investigate whether this compound exhibits similar neuroactive properties. Additionally, studies have shown that DHEAS may exert biological effects through interaction with nerve growth factor (NGF) receptors, opening another avenue of investigation for androsterone sulfate. iiab.me
Another key area is the interaction with steroid transporters. The transport of sulfated steroids like DHEAS into and out of cells is mediated by specific transporters, such as Organic Anion Transporting Polypeptides (OATPs). nih.gov A comprehensive mapping of which transporters recognize this compound is essential to understand its tissue availability and potential for intracellular accumulation or action.
Development of Advanced In Vitro and In Vivo Models for Studying this compound Function
Studying the metabolism and function of this compound is hampered by the limitations of current experimental models. Progress in this field will depend heavily on the development and application of more sophisticated and physiologically relevant systems.
In vitro models have progressed beyond simple cell cultures. While systems using human liver microsomes or adrenocortical carcinoma cell lines like the H295R line are useful for studying specific enzymatic steps, they lack the systemic context. wada-ama.orgnih.gov The future lies in advanced models such as organ-on-a-chip (OOC) technology. mdpi.comnih.gov A liver-on-a-chip could provide a dynamic view of both the synthesis and clearance of this compound. ki.se Even more powerful would be multi-organ chips that connect liver, adrenal, and target tissue (e.g., prostate) models, allowing researchers to study the interplay between organs in its metabolism and disposition. frontiersin.orgspringernature.com
In vivo studies in animal models remain important, but species differences in steroid metabolism can make extrapolation to humans difficult. bioone.org Future research could benefit from the development of "humanized" animal models, for example, mice with genetically replaced human steroidogenic enzymes. The use of stable isotope-labeled androsterone coupled with advanced mass spectrometry techniques in human volunteers will also be critical for tracing its metabolic fate in a clinically relevant setting.
Table 2: Comparison of Models for Studying this compound
| Model Type | Examples | Advantages | Limitations & Future Directions |
| Simple In Vitro | Cell lines (e.g., H295R), liver microsomes | High-throughput, mechanistic insights into specific enzymes. wada-ama.orgwada-ama.org | Lack of tissue-tissue interaction and systemic context. |
| Advanced In Vitro | Organoids, Organ-on-a-Chip (OOC), Multi-Organ Chips | Physiologically relevant microenvironment, allows study of organ interactions. ki.senih.gov | Technical complexity, validation is ongoing. Future: incorporate immune and endocrine signaling. |
| In Vivo (Animal) | Rodent models, equine models | Provides systemic physiological context. | Significant species differences in steroid metabolism. Future: develop humanized models. bioone.org |
| In Vivo (Human) | Clinical studies with isotope tracers | Directly relevant to human physiology and disease. | Ethically constrained, complex to perform. Future: expand use with advanced analytical methods. |
Systems Biology Approaches to Androgen Metabolism and Sulfation Networks
Understanding the role of this compound requires a shift from a single-molecule focus to a systems-level perspective. Androgen metabolism is a complex, interconnected network, and the concentration of any single metabolite is a function of the entire system's state. Systems biology, which integrates multiple 'omics' datasets, provides a powerful framework for this analysis.
Metabolomic and lipidomic profiling have already proven valuable in identifying androgen-regulated biochemical pathways in prostate cancer. nih.govnih.gov Future studies should apply these techniques to specifically map the flux through the sulfation pathways. By measuring the levels of this compound and its precursors and related metabolites in large clinical cohorts, it may be possible to identify metabolic signatures associated with specific diseases, such as polycystic ovary syndrome (PCOS) or metabolic syndrome. oup.comoup.com
Integrating these metabolomic data with genomic (identifying polymorphisms in SULT or STS genes), transcriptomic (measuring enzyme expression levels), and proteomic data will be essential. This multi-omics approach will allow for the construction of comprehensive computational models of the androgen sulfation network. nih.gov Such models could predict how the network responds to perturbations, such as drug treatment or genetic variations, and help to pinpoint the precise role of this compound within this complex system.
Exploration of Therapeutic Potential by Modulating this compound Levels
The concept of modulating the levels of a supposedly "inactive" metabolite for therapeutic benefit is a novel and exciting frontier. The therapeutic potential lies in controlling the balance between inactive, sulfated androgens and their active, unconjugated counterparts by targeting the enzymes that regulate this equilibrium. nih.gov
Steroid sulfatase (STS) inhibitors are already under investigation as a therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer. oup.com By blocking STS, these inhibitors prevent the reactivation of steroids from the large circulating pool of sulfated precursors, including this compound, thereby reducing the fuel for cancer growth. Further research is needed to develop potent and specific STS inhibitors and to understand in which clinical contexts they would be most effective.
Conversely, enhancing the activity of sulfotransferases like SULT2A1 could be a strategy for conditions characterized by androgen excess, such as PCOS or certain types of acne and hirsutism. anajog.com By promoting the sulfation and subsequent inactivation of androgens, it may be possible to alleviate the symptoms of hyperandrogenism. This could involve the development of small-molecule activators of SULT enzymes or gene-based therapies.
The role of androgen metabolites in prostate cancer progression, particularly in the context of androgen-independent disease, is an area of intense research. nih.govnih.gov Some downstream metabolites of androgens have been shown to have unexpected, non-androgen receptor-mediated effects on cell proliferation and migration. unimi.it A critical unanswered question is whether this compound itself has any direct or indirect role in this process, and whether modulating its levels could be a viable strategy in advanced prostate cancer.
Q & A
Basic Experimental Design: How can researchers synthesize 3alpha-Sulfooxy-5alpha-androstan-17-one with high purity?
Methodological Answer:
Synthesis typically involves sulfation of the precursor 3alpha-hydroxy-5alpha-androstan-17-one using sulfur trioxide-pyridine complexes. Key steps include:
- Precursor Activation : Dissolve 3alpha-hydroxy-5alpha-androstan-17-one in anhydrous pyridine to activate the hydroxyl group for sulfation .
- Sulfation Reaction : Add sulfur trioxide-pyridine complex under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) to isolate the sulfate ester. Confirm purity via NMR (e.g., δ 3.8–4.2 ppm for sulfated oxygen) and mass spectrometry (expected [M-H]⁻ ion at m/z 395.2) .
Basic Structural Characterization: What analytical techniques resolve structural ambiguities in sulfated androstane derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative mode to detect the [M-H]⁻ ion. Compare observed mass with theoretical m/z (e.g., 395.22 for C₁₉H₃₀O₅S⁻) .
- X-ray Crystallography : Resolve steric effects of the 3alpha-sulfooxy group on the A-ring conformation, particularly in pyridine co-crystals .
Advanced Data Contradiction: How to resolve discrepancies in reported metabolic pathways involving 3alpha-sulfooxy derivatives?
Methodological Answer:
Conflicting data on hepatic vs. extrahepatic metabolism (e.g., sulfatase activity in gut microbiota) require:
- Tissue-Specific Profiling : Use LC-MS/MS to quantify this compound and its desulfated metabolite (androstan-17-one) in liver, kidney, and fecal samples from model organisms .
- Enzyme Inhibition Studies : Co-administer sulfatase inhibitors (e.g., ascorbic acid) to isolate hepatic vs. microbial contributions .
- Isotopic Tracers : Synthesize deuterated analogs (e.g., D₄-3alpha-sulfooxy derivative) to track metabolic turnover rates in vivo .
Advanced Analytical Optimization: What strategies improve detection limits for trace this compound in biological matrices?
Methodological Answer:
- Derivatization : Enhance ionization efficiency by converting the sulfate group to a methyl ester via reaction with diazomethane, yielding a detectable [M+CH₃]⁺ ion .
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., C18 with ion-exchange resins) to isolate sulfated steroids from plasma or urine .
- Tandem MS/MS : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 395 → 97 for sulfate-specific fragments) to reduce background noise .
Advanced Synthetic Challenges: How to mitigate A-ring conformational instability during sulfation of 5alpha-androstan-17-one derivatives?
Methodological Answer:
Instability arises from steric strain between the 3alpha-sulfooxy group and the 5alpha-hydrogen. Solutions include:
- Low-Temperature Sulfation : Conduct reactions below 0°C to slow down A-ring puckering .
- Protective Group Strategies : Temporarily protect the 17-keto group as an oxime (e.g., using hydroxylamine) to reduce electronic effects on the A-ring .
- Co-Crystallization Stabilization : Co-crystallize the product with pyridine to lock the A-ring in a chair conformation, as evidenced by X-ray diffraction .
Basic Comparative Analysis: How do structural analogs (e.g., 3beta-sulfooxy vs. 3alpha-sulfooxy isomers) differ in receptor binding affinity?
Methodological Answer:
- Molecular Docking : Compare binding poses of 3alpha- and 3beta-sulfooxy derivatives to androgen receptor (AR) ligand-binding domains using software like AutoDock Vina. Note steric clashes with helix 12 in 3beta isomers .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) for both isomers against recombinant AR .
- Transcriptional Assays : Use AR-responsive luciferase reporters in HEK293 cells to quantify isomer-specific activation (3alpha typically shows 10-fold higher activity) .
Advanced Mechanistic Studies: What role does this compound play in modulating steroidogenic enzyme expression?
Methodological Answer:
- Gene Knockdown Models : Silence sulfotransferase SULT2A1 in adrenal NCI-H295R cells and measure downstream effects on cortisol and DHEA-sulfate production .
- RNA-Seq Profiling : Compare transcriptomes of hepatocytes treated with 3alpha-sulfooxy derivative vs. vehicle to identify dysregulated genes (e.g., CYP17A1, HSD3B1) .
- Chromatin Immunoprecipitation (ChIP) : Test if the compound acts as a ligand for nuclear receptors (e.g., PXR) that bind steroid sulfates and regulate enzyme transcription .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
